molecular formula C20H17F4NO5 B14147416 (3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one CAS No. 913711-76-9

(3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one

Cat. No.: B14147416
CAS No.: 913711-76-9
M. Wt: 427.3 g/mol
InChI Key: XJMQNJAXEFCJTE-XNTDXEJSSA-N
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Description

(3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-4-one core structure, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one typically involves multi-step organic reactions. The starting materials often include 7-methoxy-2-hydroxychromen-4-one and 4-methoxyphenylamine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced derivatives.

Scientific Research Applications

(3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2,3-dihydro-4H-chromen-4-one: A structurally similar compound without the tetrafluoroethyl group.

    (3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one: A compound with a similar core structure but different substituents.

Uniqueness

The presence of the tetrafluoroethyl group in (3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one distinguishes it from other similar compounds. This unique feature may contribute to its distinct biological activities and chemical properties.

Properties

CAS No.

913711-76-9

Molecular Formula

C20H17F4NO5

Molecular Weight

427.3 g/mol

IUPAC Name

(3E)-2-hydroxy-7-methoxy-3-[(4-methoxyanilino)methylidene]-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one

InChI

InChI=1S/C20H17F4NO5/c1-28-12-5-3-11(4-6-12)25-10-15-17(26)14-8-7-13(29-2)9-16(14)30-20(15,27)19(23,24)18(21)22/h3-10,18,25,27H,1-2H3/b15-10+

InChI Key

XJMQNJAXEFCJTE-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/2\C(=O)C3=C(C=C(C=C3)OC)OC2(C(C(F)F)(F)F)O

Canonical SMILES

COC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=C(C=C3)OC)OC2(C(C(F)F)(F)F)O

Origin of Product

United States

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